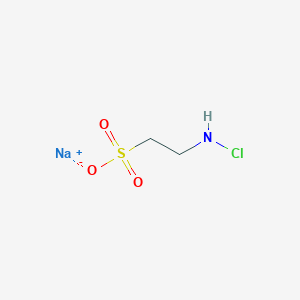
N-chlorotaurine sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-chlorotaurine sodium salt is a derivative of the amino acid taurine. It is a long-lived oxidant produced by activated human granulocytes and monocytes. This compound has gained attention due to its broad-spectrum antimicrobial properties and its potential use as an endogenous antiseptic. It is known for its ability to kill bacteria, fungi, viruses, and parasites, making it a valuable compound in various medical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-chlorotaurine sodium salt is synthesized from taurine and chloramine T. The reaction involves the chlorination of taurine, resulting in the formation of N-chlorotaurine, which is then converted to its sodium salt form. The reaction is typically carried out in an aqueous medium at a controlled pH and temperature to ensure the stability of the product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves the use of pharmaceutical-grade reagents and stringent quality control measures to ensure the purity and stability of the final product. The compound is stored at low temperatures to maintain its efficacy over time .
Analyse Des Réactions Chimiques
Types of Reactions
N-chlorotaurine sodium salt undergoes various chemical reactions, including oxidation, chlorination, and substitution reactions.
Common Reagents and Conditions
The common reagents used in reactions involving this compound include hypochlorous acid, chloramine T, and other chlorinating agents. The reactions are typically carried out at neutral to slightly alkaline pH and at controlled temperatures to ensure the stability of the compound .
Major Products Formed
The major products formed from reactions involving this compound include monochloramine and other chlorinated derivatives. These products are formed through the transfer of active chlorine to various substrates, enhancing the antimicrobial activity of the compound .
Applications De Recherche Scientifique
N-chlorotaurine sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a mild oxidant and chlorinating agent in various chemical reactions.
Biology: The compound is studied for its role in the human immune system, particularly in the termination of inflammation and the killing of pathogens.
Medicine: this compound is used as an antiseptic for treating infections in sensitive body regions, such as the eye, skin ulcerations, and nasal and paranasal sinuses. .
Mécanisme D'action
N-chlorotaurine sodium salt exerts its effects through its oxidizing and chlorinating properties. It attacks multiple targets in microorganisms, leading to their inactivation. The compound inhibits inducible nitric oxide synthase and IkappaB kinase, contributing to its anti-inflammatory properties. The transfer of active chlorine to amino groups of pathogens enhances its antimicrobial activity .
Comparaison Avec Des Composés Similaires
N-chlorotaurine sodium salt is unique among similar compounds due to its mild oxidizing properties and broad-spectrum antimicrobial activity. Similar compounds include:
Monochloramine: Formed through the reaction of this compound with ammonium, it has enhanced bactericidal and fungicidal activity.
Chloramine T: A chlorinating agent used in the synthesis of this compound.
Hypochlorous Acid: A strong oxidant and chlorinating agent produced by the human immune system
This compound stands out due to its stability, tolerability, and broad-spectrum activity, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
144557-26-6 |
|---|---|
Formule moléculaire |
C2H5ClNNaO3S |
Poids moléculaire |
181.57 g/mol |
Nom IUPAC |
sodium;2-(chloroamino)ethanesulfonate |
InChI |
InChI=1S/C2H6ClNO3S.Na/c3-4-1-2-8(5,6)7;/h4H,1-2H2,(H,5,6,7);/q;+1/p-1 |
Clé InChI |
NOLLJPGGPHIKLD-UHFFFAOYSA-M |
SMILES canonique |
C(CS(=O)(=O)[O-])NCl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


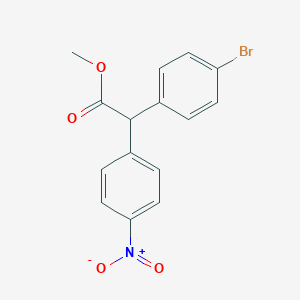
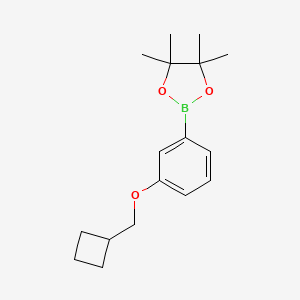
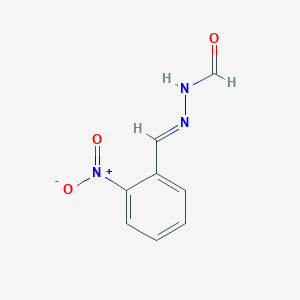
![1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12080332.png)
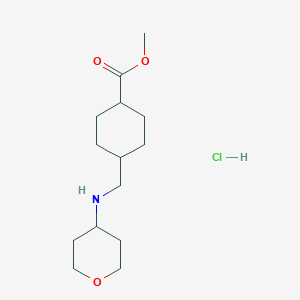
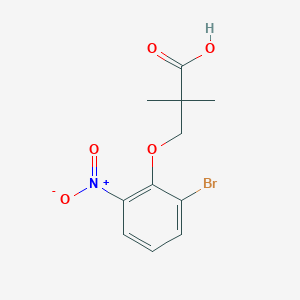
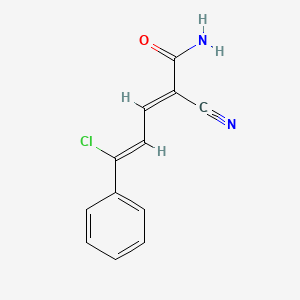
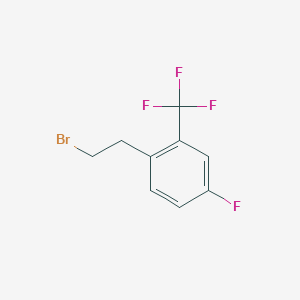
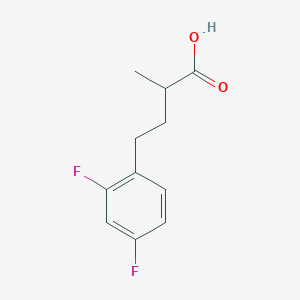
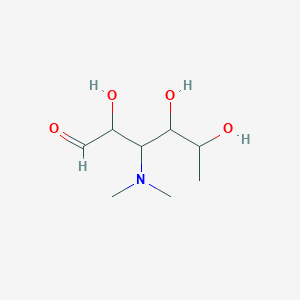


![5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine](/img/structure/B12080383.png)
![O-[2-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine](/img/structure/B12080386.png)
